

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Cat. No.: B1328959

[Get Quote](#)

An In-Depth Technical Guide to **4,7-Dichloro-6-fluoroquinoline-3-carbonitrile**: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives are integral to the treatment of malaria, cancer, and bacterial infections.[1][2] The subject of this guide, **4,7-Dichloro-6-fluoroquinoline-3-carbonitrile**, is a highly functionalized quinoline derivative poised for significant utility in drug discovery and development. The strategic placement of its substituents—two chlorine atoms, a fluorine atom, and a carbonitrile group—creates a unique electronic and steric profile, making it a versatile intermediate for synthesizing novel bioactive molecules.

This guide provides a comprehensive overview of **4,7-Dichloro-6-fluoroquinoline-3-carbonitrile**, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, propose a robust synthetic pathway, outline detailed protocols for its characterization, and explore its potential applications as a precursor to next-generation therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development. These properties govern its reactivity, solubility,

and handling requirements.

Chemical Identifiers

The systematic naming and unique identifiers for this compound are crucial for unambiguous documentation and database retrieval. The IUPAC name is confirmed as **4,7-dichloro-6-fluoroquinoline-3-carbonitrile**.^[3]

Identifier	Value	Source
IUPAC Name	4,7-dichloro-6-fluoroquinoline-3-carbonitrile	[3]
CAS Number	886362-74-9	[3][4][5]
Molecular Formula	C ₁₀ H ₃ Cl ₂ FN ₂	[4][6][7]
Molecular Weight	241.05 g/mol	[4][6][7]
InChI	InChI=1S/C10H3Cl2FN2/c11-7-2-9-6(1-8(7)13)10(12)5(3-14)4-15-9/h1-2,4H	[7]
InChI Key	OPIVJCMKKAHGNB-UHFFFAOYSA-N	[7]
Canonical SMILES	C1=C(C2=C(C=C1F)N=CC(=C2Cl)C#N)Cl	N/A

Physicochemical Data

The physical properties of the compound influence its behavior in various solvents and reaction conditions. While experimental data is sparse, predictive models provide valuable estimates.

Property	Value	Notes
Boiling Point	387.1 ± 37.0 °C	Predicted[6]
Appearance	Likely a solid at room temperature	Based on similar quinoline structures[2]

Synthesis and Purification

The synthesis of functionalized quinolines often relies on well-established cyclization strategies. The Gould-Jacobs reaction, for instance, is a powerful method for constructing the quinoline core from an aniline derivative, which can then be further modified.[2][8] For **4,7-Dichloro-6-fluoroquinoline-3-carbonitrile**, a multi-step synthesis starting from a suitably substituted aniline is the most logical approach.

Proposed Synthetic Pathway

The proposed synthesis begins with 3-chloro-4-fluoroaniline, which undergoes condensation with an appropriate malonic acid derivative, followed by thermal cyclization, chlorination, and cyanation to yield the final product. This pathway is designed for efficiency and control over the introduction of each functional group.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4,7-Dichloro-6-fluoroquinoline-3-carbonitrile**.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for quinoline synthesis.[8][9]

Step 1: Synthesis of Ethyl 2-((3-chloro-4-fluorophenyl)amino)acrylate

- In a round-bottomed flask, combine 1.0 mole of 3-chloro-4-fluoroaniline and 1.1 moles of diethyl ethoxymethylenemalonate.
- Add a few boiling chips and heat the mixture on a steam bath for 1-2 hours, allowing the ethanol byproduct to evaporate.
- The resulting warm product, an ethyl α -carbethoxy- β -(3-chloro-4-fluoroanilino)acrylate, can be used directly in the next step.

Step 2: Thermal Cyclization to form 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

- Heat 1 liter of a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C in a suitable flask equipped with a condenser.
- Slowly add the product from Step 1 to the boiling solvent.
- Maintain the temperature and continue heating for 1 hour to facilitate cyclization.
- Cool the mixture, allowing the product to crystallize. Filter the solid and wash with a non-polar solvent (e.g., hexane) to remove impurities.

Step 3: Saponification and Decarboxylation

- Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution and reflux until the solid completely dissolves (approx. 1 hour).
- Cool the solution and acidify with concentrated HCl to precipitate the 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid.
- Filter the acid and dry it.
- Suspend the dried acid in a high-boiling solvent and heat to ~250 °C until effervescence ceases, indicating completion of decarboxylation to yield 7-chloro-6-fluoro-4-quinolinol.

Step 4: Chlorination to form 4,7-Dichloro-6-fluoroquinoline

- Carefully add phosphorus oxychloride (POCl₃) to the 7-chloro-6-fluoro-4-quinolinol from Step 3.
- Heat the reaction mixture to 110-120 °C and stir for 2-3 hours.
- Cool the mixture and pour it carefully onto crushed ice.
- Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 4,7-dichloro-6-fluoroquinoline. Filter, wash with water, and dry.

Step 5: Introduction of the 3-Carbonitrile Group

- Note: This step is the most complex and may require functional group manipulation. A common route involves the conversion of a 3-carboxy or 3-halo derivative.
- A plausible method involves the conversion of a 3-bromo precursor (introduced via electrophilic bromination) to the nitrile via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide ($\text{Zn}(\text{CN})_2$).
- The reaction would be carried out in a polar aprotic solvent like DMF or NMP with a suitable palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$).

Purification: The final product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) followed by recrystallization to obtain a high-purity solid.

Structural Elucidation and Quality Control

Confirming the structure and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and analytical techniques is required for full characterization. While specific spectra for this exact compound are not publicly available, the following protocols describe the standard E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) approach for this class of molecules.[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.
- Protocol:
 - Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire ^1H NMR, ^{13}C NMR, ^{19}F NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer.
 - Expected ^1H NMR signals: Aromatic protons on the quinoline core, with chemical shifts and coupling constants characteristic of the substitution pattern.

- Expected ^{13}C NMR signals: Signals for each unique carbon, including the nitrile carbon (~115-120 ppm) and carbons attached to halogens.
- Expected ^{19}F NMR signals: A singlet or doublet (if coupled to a nearby proton) confirming the presence and environment of the fluorine atom.

Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight and elemental composition.
- Protocol:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Analyze using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).
 - Expected Result: The mass spectrum should show a molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated exact mass of $\text{C}_{10}\text{H}_4\text{Cl}_2\text{FN}_2^+$. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

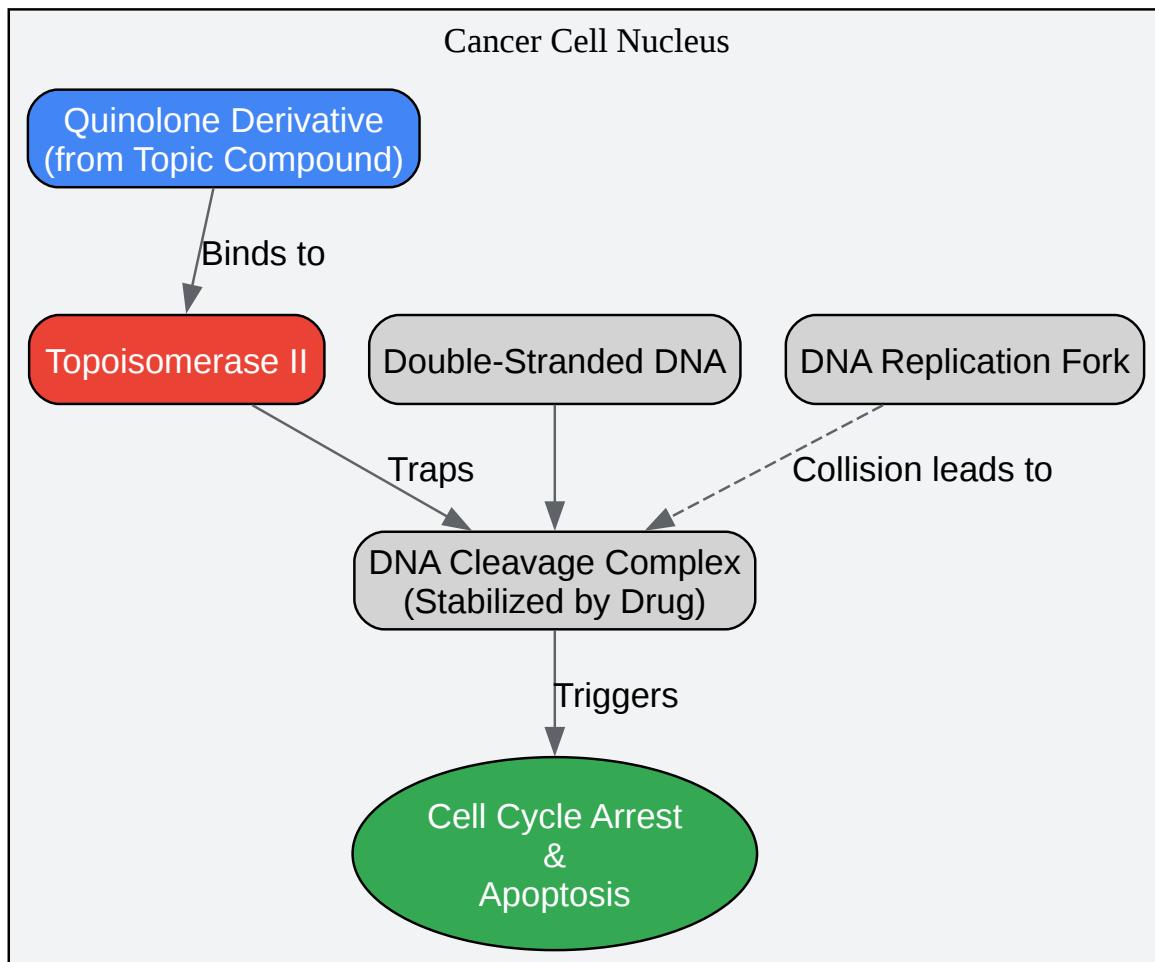
- Purpose: To identify key functional groups.
- Protocol:
 - Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
 - Expected Absorptions: A sharp peak around $2220\text{-}2240\text{ cm}^{-1}$ for the nitrile ($\text{C}\equiv\text{N}$) stretch, and various peaks in the $1500\text{-}1650\text{ cm}^{-1}$ region for the quinoline ring $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations.

Relevance and Applications in Drug Discovery

The true value of **4,7-Dichloro-6-fluoroquinoline-3-carbonitrile** lies in its potential as a versatile building block for novel therapeutics. Its structure incorporates several key features

prized in medicinal chemistry.

A Privileged Scaffold for Bioactive Agents


The 4,7-dichloroquinoline core is a well-known precursor to antimalarial drugs like chloroquine and hydroxychloroquine.[\[2\]](#)[\[9\]](#) The chlorine at the 4-position is an excellent leaving group, readily displaced by nucleophiles (e.g., amines) to introduce diverse side chains, a common strategy for building libraries of potential drug candidates.[\[11\]](#)

The Role of Fluorine in Drug Design

The introduction of a fluorine atom at the C-6 position is particularly significant. In the analogous fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin), a C-6 fluorine atom dramatically enhances antibacterial potency by improving the drug's interaction with its target enzymes, DNA gyrase and topoisomerase IV.[\[12\]](#) This fluorine can also improve metabolic stability and cell permeability, desirable properties for any drug candidate.

Potential as an Anticancer Agent Precursor

Fluoroquinolones are not just antibacterial agents; their mechanism of inhibiting topoisomerases has been successfully repurposed for cancer therapy.[\[13\]](#) Eukaryotic topoisomerase II is a validated target for many anticancer drugs. By inhibiting this enzyme, compounds can prevent the replication of cancer cells, leading to cell cycle arrest and apoptosis. The **4,7-Dichloro-6-fluoroquinoline-3-carbonitrile** scaffold provides an ideal starting point for designing novel topoisomerase inhibitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. bocsci.com [bocsci.com]

- 4. chemuniverse.com [chemuniverse.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 4,7-DICHLORO-6-FLUORO-QUINOLINE-3-CARBONITRILE CAS#: 886362-74-9 [m.chemicalbook.com]
- 7. 4,7-DICHLORO-6-FLUORO-QUINOLINE-3-CARBONITRILE | CAS: 886362-74-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 10. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,7-Dichloro-6-fluoroquinoline-3-carbonitrile IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328959#4-7-dichloro-6-fluoroquinoline-3-carbonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com